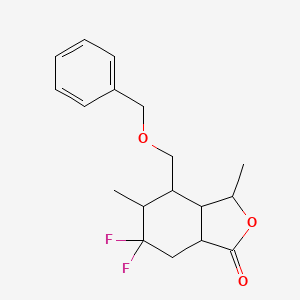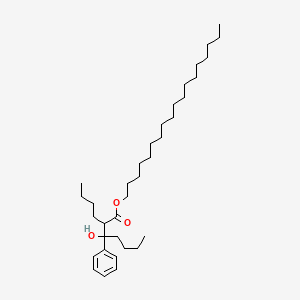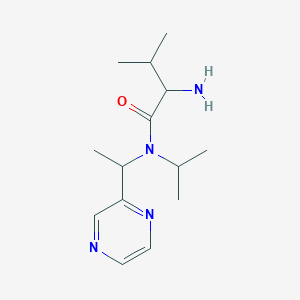
2-Amino-N-isopropyl-3-methyl-N-((S)-1-(pyrazin-2-yl)ethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-isopropyl-3-methyl-N-((S)-1-(pyrazin-2-yl)ethyl)butanamide is a complex organic compound that belongs to the class of amides It is characterized by the presence of an amino group, an isopropyl group, a methyl group, and a pyrazinyl ethyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-isopropyl-3-methyl-N-((S)-1-(pyrazin-2-yl)ethyl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Butanamide Backbone: The initial step involves the formation of the butanamide backbone through the reaction of a suitable butanoic acid derivative with an amine.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.
Addition of the Isopropyl and Methyl Groups: These groups are added through alkylation reactions.
Attachment of the Pyrazinyl Ethyl Group: The final step involves the attachment of the pyrazinyl ethyl group through a coupling reaction, often facilitated by a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-isopropyl-3-methyl-N-((S)-1-(pyrazin-2-yl)ethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-Amino-N-isopropyl-3-methyl-N-((S)-1-(pyrazin-2-yl)ethyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Amino-N-isopropyl-3-methyl-N-((S)-1-(pyrazin-2-yl)ethyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-isopropyl-3-methyl-N-((S)-1-(pyrazin-2-yl)ethyl)butanamide
- 2-Amino-N-isopropyl-3-methyl-N-((3-(methylthio)pyrazin-2-yl)methyl)butanamide
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the pyrazinyl ethyl group, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C14H24N4O |
|---|---|
Molecular Weight |
264.37 g/mol |
IUPAC Name |
2-amino-3-methyl-N-propan-2-yl-N-(1-pyrazin-2-ylethyl)butanamide |
InChI |
InChI=1S/C14H24N4O/c1-9(2)13(15)14(19)18(10(3)4)11(5)12-8-16-6-7-17-12/h6-11,13H,15H2,1-5H3 |
InChI Key |
NMPTVPDYMDUJQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(C(C)C)C(C)C1=NC=CN=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


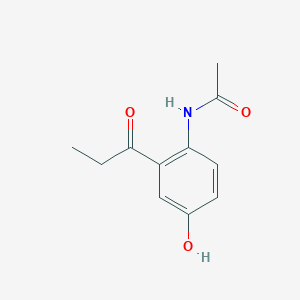
![4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]pyridine](/img/structure/B14789405.png)
![tert-butyl N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}carbamate](/img/structure/B14789416.png)
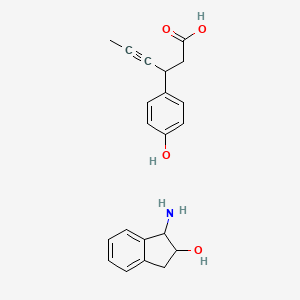
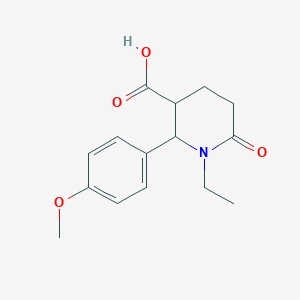
![3-[[[1-(2-Carboxy-4-phenylbutyl)cyclopentyl]carbonyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid](/img/structure/B14789440.png)
![5-(4-Hydroxy-3-nitrophenyl)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14789441.png)
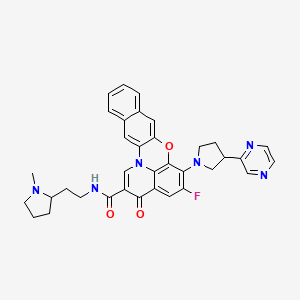
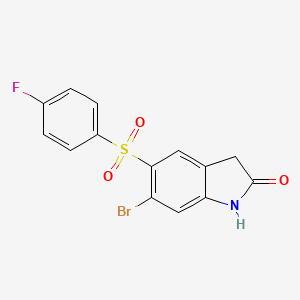
![3-[3-Chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoic acid](/img/structure/B14789453.png)
![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14789458.png)
![(10R,13S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14789459.png)
